Bisandrographolide A
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Overview
Description
Bisandrographolide A is a diterpene lactone compound derived from the plant Andrographis paniculata, commonly known as the “King of Bitters.” This compound is known for its significant pharmacological properties, including anti-inflammatory, immunostimulant, and antihypertensive effects . It has been studied for its potential therapeutic applications in various fields of medicine and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bisandrographolide A typically involves the extraction of andrographolide from the leaves of Andrographis paniculata, followed by chemical modifications. The process includes:
Extraction: Andrographolide is extracted using solvents such as ethanol or methanol.
Chemical Modification: The extracted andrographolide undergoes a series of chemical reactions, including oxidation and esterification, to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced chromatographic techniques are employed to isolate and purify the compound. The use of high-performance liquid chromatography (HPLC) and other advanced techniques ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Bisandrographolide A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular pathways and gene expression.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Mechanism of Action
Bisandrographolide A exerts its effects through multiple molecular targets and pathways:
TRPV4 Activation: It activates the TRPV4 channel, which plays a role in various physiological processes.
CD81 Binding: It binds to CD81 and suppresses its function, contributing to its immunomodulatory effects.
Anti-inflammatory Pathways: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Bisandrographolide A is unique compared to other similar compounds due to its specific molecular targets and pharmacological properties. Similar compounds include:
Andrographolide: The parent compound with similar anti-inflammatory and immunomodulatory effects.
14-Deoxyandrographolide: A derivative with distinct pharmacological properties.
Dehydroandrographolide: Another derivative with unique biological activities.
This compound stands out due to its ability to activate TRPV4 channels and bind to CD81, which are not common features among its analogs .
Properties
IUPAC Name |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHWOZANSOUSAY-LZBAHHAZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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